molecular formula C13H21N3O B1434674 4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine CAS No. 1443289-73-3

4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine

Numéro de catalogue: B1434674
Numéro CAS: 1443289-73-3
Poids moléculaire: 235.33 g/mol
Clé InChI: OSCYBBBPSLAXBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety substituted with a tetrahydro-2H-pyran-4-yl group. Its molecular formula is C₁₃H₂₁N₃O, with a molecular weight of 235.33 g/mol and a CAS registry number of 1443289-73-3 . This compound is widely used as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and central nervous system (CNS)-targeting agents due to its balanced lipophilicity and hydrogen-bonding capacity .

Propriétés

IUPAC Name

4-[1-(oxan-4-yl)pyrazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-5-14-6-2-11(1)12-9-15-16(10-12)13-3-7-17-8-4-13/h9-11,13-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCYBBBPSLAXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN(N=C2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

The molecular formula of the compound is C14H23N3OC_{14}H_{23}N_3O with a molecular weight of approximately 267.36 g/mol. The structure comprises a piperidine ring substituted with a pyrazole and a tetrahydro-2H-pyran moiety, which may influence its biological activity.

Antiparasitic Activity

Recent studies have highlighted the compound's potential against various parasitic infections. For instance, modifications on similar pyrazole-containing scaffolds have shown promising antiparasitic effects. A related compound demonstrated an effective concentration (EC50) of 0.064 μM against Plasmodium falciparum, indicating that structural analogs may exhibit significant biological activity against malaria parasites .

Anticancer Properties

The pyrazole derivatives have been investigated for their anticancer properties. One study reported that pyrazole-based compounds could inhibit cell proliferation in various cancer cell lines, suggesting that the incorporation of the tetrahydro-2H-pyran moiety might enhance these effects due to improved solubility and bioavailability .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for parasite survival or cancer cell proliferation. For example, compounds with similar structures have been shown to interfere with ATP synthesis in parasites and disrupt cellular signaling pathways in cancer cells .

Data Table: Biological Activities

Activity TypeEC50 (μM)Reference
Antiparasitic0.064
Anticancer (A549)0.045
Anticancer (MCF7)0.055

Case Studies

Case Study 1: Antiparasitic Efficacy
In a controlled study on mice infected with Plasmodium berghei, administration of a structurally similar pyrazole compound resulted in a 30% reduction in parasitemia at a dosage of 40 mg/kg over four days. This suggests that further optimization of the tetrahydro-2H-pyran substitution could enhance efficacy .

Case Study 2: Cancer Cell Line Studies
A series of experiments evaluating the cytotoxicity of pyrazole derivatives against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines showed that compounds with the tetrahydro-2H-pyran group exhibited lower IC50 values compared to their counterparts without this moiety. The enhanced activity was attributed to improved membrane permeability and interaction with cellular targets .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine and pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated that such compounds can inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .

Anticancer Properties

Research has also highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole ring have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Neurological Applications

There is growing interest in the neuroprotective effects of piperidine derivatives. Some studies suggest that compounds like this compound could play a role in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers synthesized several derivatives of piperidine containing the pyrazole moiety. The antimicrobial activity was evaluated using serial dilution methods against standard bacterial strains. The results indicated that certain derivatives exhibited significant bactericidal activity, outperforming conventional antibiotics .

Case Study 2: Anticancer Activity Assessment

In another investigation, a series of pyrazole-based compounds were tested for their anticancer effects on human cancer cell lines. The study revealed that specific modifications to the piperidine ring enhanced cytotoxicity against breast cancer cells, indicating that structural variations can significantly influence biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s key structural differentiator is the tetrahydro-2H-pyran-4-yl group attached to the pyrazole nitrogen. This contrasts with analogs such as:

  • 4-(1H-Pyrazol-4-yl)piperidine (CAS: 90261-90-6), which lacks the tetrahydro-2H-pyran substituent, resulting in reduced steric bulk and altered solubility profiles .
  • 4-(4-(Methylsulfonyl)phenyl)piperidine (from ), where a sulfonylphenyl group replaces the pyrazole-tetrahydropyran system, enhancing electron-withdrawing properties .
  • 7-(Piperidin-4-yl) derivatives (), which incorporate piperidine into larger fused-ring systems like pyrido[1,2-a]pyrimidin-4-ones, altering conformational flexibility .
Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Application Relevance
4-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine C₁₃H₂₁N₃O 235.33 Tetrahydro-2H-pyran-4-yl Kinase inhibitor intermediates
4-(1H-Pyrazol-4-yl)piperidine C₈H₁₃N₃ 151.21 Unsubstituted pyrazole Scaffold for combinatorial synthesis
4-(4-(Methylsulfonyl)phenyl)piperidine C₁₂H₁₅NO₂S 237.32 Methylsulfonylphenyl Anticancer agent precursors
7-(Piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C₁₅H₁₈N₃O 256.33 Fused pyrido-pyrimidinone system Kinase inhibition

Pharmacological and Physicochemical Properties

  • Lipophilicity : The tetrahydro-2H-pyran group increases lipophilicity (logP ≈ 2.1) compared to unsubstituted 4-(1H-pyrazol-4-yl)piperidine (logP ≈ 1.3), enhancing blood-brain barrier penetration .
  • Metabolic stability : The tetrahydropyran ring may confer resistance to oxidative metabolism compared to analogs with benzyl or phenyl substituents .
  • Binding affinity : Piperidine-pyrazole hybrids show moderate affinity for serotonin receptors (e.g., 5-HT₆), while sulfonylphenyl analogs () exhibit stronger kinase inhibition (IC₅₀ < 100 nM) .

Méthodes De Préparation

Multi-step Synthesis Approach

The synthesis generally proceeds through three core stages:

  • Formation of the pyrazole ring
  • Attachment of the tetrahydro-2H-pyran moiety
  • Incorporation of the piperidine ring

This approach allows for modular construction, enabling modifications for yield optimization and functionalization.

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation reactions involving hydrazine derivatives with diketones or alkynes under acidic or basic conditions. For example, Vilsmeier-Haack reactions of acetophenone derivatives are employed to generate pyrazole intermediates. These reactions are monitored by TLC and characterized via IR and NMR spectroscopy.

Attachment of Tetrahydro-2H-pyran

The tetrahydro-2H-pyran group is introduced through nucleophilic substitution or coupling reactions, often involving nucleophilic attack on suitable electrophiles. Notably, reactions such as nucleophilic substitution of halogenated intermediates with tetrahydro-2H-pyran derivatives are common, facilitated by catalysts like palladium in cross-coupling reactions or via direct nucleophilic substitution under reflux conditions.

Piperidine Ring Incorporation

The piperidine moiety is typically attached via Buchwald-Hartwig amination or Ullmann coupling, involving palladium catalysts and suitable bases such as sodium carbonate or potassium hydroxide. These reactions are performed in polar aprotic solvents like DMF or THF, under reflux or elevated temperatures to enhance yields.

Specific Preparation Methods and Conditions

Method Key Reactions Catalysts/Solvents Conditions Yield/Notes
Sequential Functionalization Cyclocondensation, nucleophilic substitution, cross-coupling Palladium catalysts, DMF, THF Reflux, elevated temperatures Yields vary from 15% to 75% depending on optimization
Suzuki Cross-Coupling Reaction of boronic esters with halogenated aromatics Bis(triphenylphosphine)palladium(II) chloride, sodium carbonate THF-water, reflux High efficiency, used for attaching aromatic groups
Base-Promoted Cyclization Formation of pyran derivatives from malononitrile and aromatic aldehydes KOH, NaH, NaNH2 Reflux, room temperature Yields up to 34% with optimized conditions

Optimization Challenges and Solutions

Challenge Description Solution Reference
Regioselectivity Ensuring substitution at specific positions on pyrazole Controlled reaction conditions and choice of catalysts ,
Steric Hindrance Impeding coupling reactions due to bulky groups Elevated temperatures and use of polar aprotic solvents ,
Yield Enhancement Low yields in initial steps Optimization of catalyst loading, solvent choice, and reaction time ,,

Data Tables Summarizing Preparation Parameters

Reaction Step Catalyst Solvent Temperature Time Yield (%) Notes
Pyrazole synthesis None (cyclocondensation) Ethanol Reflux 3-4 hours 60-70 Monitored by TLC
Tetrahydro-2H-pyran attachment Pd(PPh3)2Cl2 DMF Reflux 4-6 hours 20-75 Optimized via catalyst loading
Piperidine incorporation KOH DMF 100°C 2 hours Up to 34 Methylthiol elimination step

Q & A

Q. What in vivo experimental designs are appropriate for evaluating toxicity and efficacy?

  • Methodology : Use rodent models with staggered dosing (acute vs. subchronic). Monitor pharmacokinetics (plasma half-life, AUC) via LC-MS and assess organ toxicity through histopathology and serum biomarkers (ALT, creatinine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.